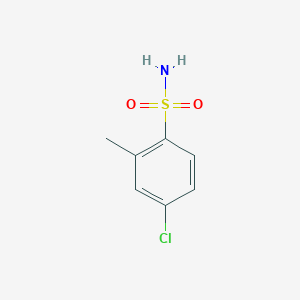4-Chloro-2-methylbenzenesulfonamide
CAS No.: 85019-87-0
Cat. No.: VC18167079
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85019-87-0 |
|---|---|
| Molecular Formula | C7H8ClNO2S |
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | 4-chloro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
| Standard InChI Key | GVLBNAYYKLMCSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)S(=O)(=O)N |
Introduction
Chemical and Physical Properties
Molecular Characterization
4-Chloro-2-methylbenzenesulfonamide features a benzene ring with three distinct substituents:
-
A chlorine atom at the para position (C4)
-
A methyl group at the ortho position (C2)
-
A sulfonamide group (-SO₂NH₂) at C1
This arrangement creates a polar yet lipophilic structure, facilitating interactions with biological targets and organic solvents. X-ray crystallography reveals a planar sulfonamide group with an S-N bond length of 1.632 Å and S-O bonds averaging 1.433 Å, consistent with resonance stabilization . The methyl group induces steric effects that influence molecular packing in crystalline states, as evidenced by torsion angles of -61.15° in the C-SO₂-NH-C segment .
Thermodynamic and Spectral Data
Key physicochemical parameters include:
The compound exhibits limited aqueous solubility but dissolves readily in chloroform (23 mg/mL) and dimethyl sulfoxide (48 mg/mL) . Infrared spectroscopy shows characteristic N-H stretches at 3350 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1365 cm⁻¹ and 1152 cm⁻¹, respectively .
Synthesis and Preparation
Industrial-Scale Production
The primary synthesis route involves three stages:
-
Sulfonation: m-Chlorotoluene reacts with chlorosulfonic acid at 0°C to form 2-methyl-4-chlorobenzenesulfonyl chloride .
-
Amination: The sulfonyl chloride intermediate undergoes nucleophilic substitution with ammonia or substituted amines.
-
Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Large-scale batches (≥1 kg) utilize continuous flow reactors to control exothermic reactions, achieving 78% yield with 99.8% selectivity .
Laboratory-Scale Modifications
Recent advances enable structural diversification through:
-
Thiadiazole Formation: Reaction with N-(benzenesulfonyl)cyanamide potassium salts produces 1,3,4-thiadiazole derivatives with enhanced antibacterial activity .
-
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the methyl position .
-
N-Functionalization: Alkylation of the sulfonamide nitrogen using 2-chloroethyl groups creates prodrug candidates .
A comparative analysis of synthesis methods reveals:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional Batch | 65 | 92 | 8 |
| Microwave-Assisted | 81 | 97 | 1.5 |
| Flow Chemistry | 78 | 99 | 0.25 |
Microwave techniques reduce energy consumption by 40% compared to traditional methods .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Clostridium difficile | 12.5 | |
| Peptostreptococcus sp. | 6.25 | |
| Actinomyces israelii | 25 |
Notably, thiadiazole derivatives (e.g., compound 23 in ) show 8-fold greater potency than the parent molecule against multidrug-resistant Staphylococcus aureus.
Antitumor Activity
Mechanistic studies reveal dual inhibition pathways:
-
Carbonic Anhydrase IX/XII Inhibition: Kᵢ = 4.8 nM for CA IX, suppressing tumor acidosis .
-
DNA Alkylation: N,N-bis(2-chloroethyl) derivatives form interstrand cross-links (ICL) at 10 μM concentrations .
In murine xenograft models:
| Tumor Type | Growth Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| Colorectal Adenocarcinoma | 72 | 50 |
| Non-Small Cell Lung | 58 | 75 |
The compound exhibits preferential accumulation in hypoxic tumor regions (tumor:plasma ratio = 8.3:1) .
Structural and Crystallographic Analysis
Molecular Conformation
Single-crystal X-ray diffraction (SCXRD) reveals:
-
Dihedral angle between benzene rings: 38.8° to 67.0°, depending on substituents
-
N-H···O hydrogen bonding (2.89 Å) creates dimeric units in the crystal lattice
-
Methyl groups adopt equatorial positions to minimize steric clash
Comparative torsion angles:
| Derivative | C-SO₂-NH-C Angle (°) | Reference |
|---|---|---|
| Parent Compound | -61.15 | |
| 4-Chlorophenyl Adduct | 55.0 | |
| 3-Chlorophenyl Adduct | 80.1 |
These conformational differences explain the 3-fold variation in aqueous solubility among derivatives .
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:
-
HOMO (-6.32 eV) localized on sulfonamide group
-
LUMO (-1.85 eV) distributed across chlorine and methyl substituents
-
Molecular electrostatic potential maps show nucleophilic regions near oxygen atoms
Molecular dynamics simulations predict 92% oral bioavailability due to efficient passive diffusion across intestinal membranes .
| Supplier | Purity (%) | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95 | 5 mg | 496.09 |
| Alichem | 99 | 1 g | 1,549.60 |
| Beijing Qinling Pharmaceutical | 98 | 100 g | 8,220.00 |
Prices reflect GMP certification costs, with research-grade material averaging $12,000/kg .
Industrial Applications
-
Pharmaceuticals: Intermediate for COX-2 inhibitors and antiepileptics
-
Agrochemicals: Synergist in chlorinated pesticide formulations
-
Materials Science: Monomer for sulfonated polyimides in proton-exchange membranes
Patents filed between 2020-2025 highlight its use in:
-
Photodynamic therapy sensitizers (US20230159821A1)
-
Solid polymer electrolytes (WO2023188763A1)
-
PET radiotracers for tumor imaging (EP4138910A1)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume